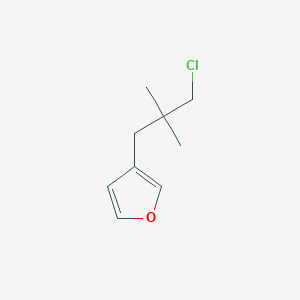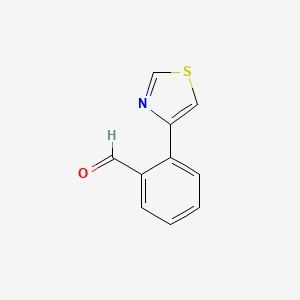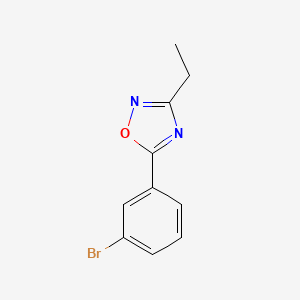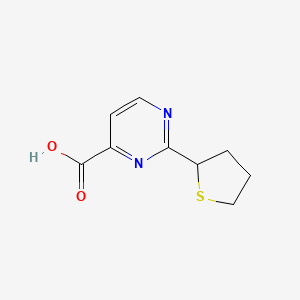
2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, which involves the reaction of a thiol-containing compound with a pyrimidine derivative . Another approach is the [4+2] cyclization, which uses a diene and a dienophile to form the desired heterocyclic ring . These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthetic routes that are optimized for large-scale manufacturing. These methods may include the use of palladium-catalyzed carbonylation reactions, which have been shown to be effective in producing high yields of the desired product . The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate . Reduction reactions can convert the compound into thiol derivatives using reducing agents like lithium aluminum hydride .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfur-containing compounds, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives . Substitution reactions can lead to the formation of various functionalized pyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, the compound has been studied for its potential antioxidant, antimicrobial, and anticancer properties . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases . Additionally, the compound has applications in the pharmaceutical industry as an intermediate in the synthesis of drugs .
Mecanismo De Acción
The mechanism of action of 2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to various biological effects . For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as thieno[2,3-d]pyrimidine-4-carboxylic acids and thioxopyrimidines . These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. For example, thieno[2,3-d]pyrimidine-4-carboxylic acids are known for their antimicrobial activity, while thioxopyrimidines have been studied for their antioxidant and anticancer properties .
Similar Compounds
- Thieno[2,3-d]pyrimidine-4-carboxylic acids
- Thioxopyrimidines
- Pyridin-2-ylpyrimidine-4-carboxylic acids
These compounds highlight the diversity and potential of pyrimidine derivatives in scientific research and various applications.
Propiedades
Fórmula molecular |
C9H10N2O2S |
|---|---|
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
2-(thiolan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)6-3-4-10-8(11-6)7-2-1-5-14-7/h3-4,7H,1-2,5H2,(H,12,13) |
Clave InChI |
OOKRTNPSFZUWAY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(SC1)C2=NC=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


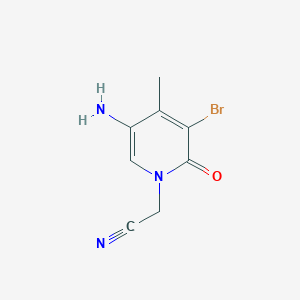
![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)


